molecular formula C9H13N B13837969 N-vinyl-2-isopropylpyrrole

N-vinyl-2-isopropylpyrrole

Cat. No.: B13837969
M. Wt: 135.21 g/mol
InChI Key: WMGJTUTVLDPVRW-UHFFFAOYSA-N
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Description

N-vinyl-2-isopropylpyrrole is a chemical compound of interest in advanced organic synthesis and materials science research. Its molecular structure incorporates a pyrrole ring, a fundamental motif in many natural products, functionalized with both vinyl and isopropyl groups. This unique combination of substituents makes it a valuable building block for constructing more complex nitrogen-containing heterocycles or for use in polymerization studies . The vinyl group is a reactive handle that can participate in various catalytic reactions, including palladium-catalyzed cross-couplings, which are powerful methods for forming carbon-nitrogen bonds in the synthesis of sophisticated organic molecules . The conformational properties of this compound, specifically the orientation of the isopropyl group relative to the vinyl group, have been studied using techniques such as 1H and 13C NMR spectroscopy, providing researchers with critical insights for molecular design . As a reagent, it enables the exploration of new chemical spaces in areas such as ligand development, pharmaceutical research, and the creation of novel polymeric materials. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

1-ethenyl-2-propan-2-ylpyrrole

InChI

InChI=1S/C9H13N/c1-4-10-7-5-6-9(10)8(2)3/h4-8H,1H2,2-3H3

InChI Key

WMGJTUTVLDPVRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CN1C=C

Origin of Product

United States

Synthetic Methodologies for N Vinyl 2 Isopropylpyrrole and Analogs

Direct N-Vinylation Protocols for 2-Isopropylpyrrole Precursors

Direct N-vinylation involves the reaction of 2-isopropylpyrrole with a vinylating agent. This approach is common for a variety of pyrrole-containing structures.

Base-Catalyzed N-Vinylation Systems (e.g., Trofimov Reaction)

The Trofimov reaction is a powerful method for synthesizing various pyrroles, including N-vinylpyrroles, directly from ketoximes and acetylene (B1199291). wikipedia.orgwikipedia.org This reaction typically employs a superbasic system, such as potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgarkat-usa.org The synthesis of N-vinyl-2-isopropylpyrrole would start from the corresponding ketoxime, 3-methyl-2-butanone (B44728) oxime.

The general mechanism involves the deprotonation of the ketoxime by the strong base, followed by nucleophilic attack on acetylene to form an O-vinylketoxime intermediate. wikipedia.org This intermediate then undergoes a chim.itchim.it-sigmatropic rearrangement, followed by cyclization and dehydration to form the pyrrole (B145914) ring. wikipedia.org Subsequent N-vinylation of the newly formed 2-isopropylpyrrole occurs in the same pot by reaction with another molecule of acetylene, a process favored by higher temperatures, pressures, and base concentrations. wikipedia.org

A one-pot variation of the Trofimov reaction allows for the synthesis of N-vinylpyrroles directly from ketones without prior isolation of the ketoxime. arkat-usa.org In this procedure, the ketone is first subjected to oximation in situ, followed by the reaction with acetylene in the KOH/DMSO system. arkat-usa.org For instance, 3-methyl-2-butanone could be converted to this compound under these one-pot conditions. The reaction with acetylene is often carried out at elevated temperatures (e.g., 100 °C) under atmospheric pressure of acetylene. arkat-usa.org

Table 1: Representative Conditions for Trofimov-type Reactions

Starting Material Base/Solvent System Temperature Pressure Product Yield Reference
Ketoximes KOH/DMSO 90-140°C Atmospheric or higher N-Vinylpyrroles Up to 97% wikipedia.orgchim.it
Ketones (one-pot) NH₂OH·HCl/NaHCO₃ then KOH/DMSO Room Temp (oximation), 100°C (vinylation) Atmospheric N-Vinylpyrroles Good arkat-usa.org

Note: Yields are general and can vary significantly based on the specific substrate and reaction conditions.

Transition Metal-Catalyzed N-Vinylation Approaches

Transition metal catalysis offers an alternative to base-catalyzed methods for N-vinylation. These reactions often proceed under milder conditions and can exhibit different functional group tolerance. Common catalysts include complexes of palladium and copper. organic-chemistry.orgmdpi.com

Palladium-catalyzed N-vinylation can be achieved using vinyl halides or vinyl esters as the vinyl source. For example, the reaction of a pyrrole with vinyl acetate (B1210297) in the presence of a palladium catalyst can yield the corresponding N-vinylpyrrole. mdpi.com While specific examples for 2-isopropylpyrrole are not prevalent, this methodology has been applied to other pyrrole derivatives. mdpi.com

Copper-catalyzed systems are also effective for N-vinylation. organic-chemistry.org For instance, a CuF₂/DMAP (4-dimethylaminopyridine) system has been shown to catalyze the N-vinylation of amides and azoles using vinylsilanes at room temperature. organic-chemistry.org This approach avoids the use of high-pressure acetylene gas. organic-chemistry.org The reaction of 2-isopropylpyrrole with a suitable vinylating agent, such as a vinyl halide or vinylboronic acid, in the presence of a copper catalyst is a viable synthetic route. mdpi.com

Table 2: Examples of Transition Metal-Catalyzed N-Vinylation

Substrate Vinyl Source Catalyst System Key Features Reference
N-Heterocycles Vinyl Acetate Palladium(II) Transfer vinylation mdpi.comuoguelph.ca
Amides, Azoles Vinylsilane CuF₂/DMAP Room temperature, avoids acetylene gas organic-chemistry.org
Indoles, Pyrroles Vinyl Bromide Copper or Palladium Established cross-coupling method mdpi.com

Multicomponent Reaction Sequences for Pyrrole Ring Formation and Subsequent N-Vinylation

Multicomponent reactions (MCRs) provide an efficient pathway to complex molecules like substituted pyrroles in a single operation. arkat-usa.orgbeilstein-journals.org The one-pot Trofimov reaction, which combines oximation, pyrrole formation, and N-vinylation from a ketone, hydroxylamine, and acetylene, is a prime example of such a sequence. arkat-usa.org This approach is advantageous as it reduces the number of separate reaction and purification steps, saving time and resources. arkat-usa.org

Other MCRs for pyrrole synthesis exist, such as those involving isocyanides or ruthenium-catalyzed reactions, which can produce highly substituted pyrroles with high atom efficiency. beilstein-journals.orgacs.org While a specific MCR designed for this compound is not explicitly detailed in the literature, the principles of these reactions could be adapted. For instance, a sequence could involve the formation of a 2,3-disubstituted pyrrole core followed by a separate N-vinylation step if the initial MCR does not directly install the vinyl group. researchgate.net

Atom-Economical and Green Chemistry Considerations in Synthesis

Atom economy is a key principle of green chemistry, measuring the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. jocpr.comchemistry-teaching-resources.com

Transition Metal-Catalyzed Reactions: The atom economy of these reactions depends on the specific vinyl source and ligands used. Cross-coupling reactions, like Suzuki or Heck-type vinylations, generate stoichiometric amounts of byproducts (e.g., salts from the base and leaving group), which reduces their atom economy compared to addition reactions. savemyexams.comstudymind.co.uk However, the development of catalytic systems that can be recycled or used at very low loadings improves their environmental profile. chemistry-teaching-resources.com

The use of hazardous solvents like DMSO and high temperatures in the Trofimov reaction are other green chemistry concerns. Research into alternative, greener solvents and more energy-efficient catalytic systems is ongoing.

Stereochemical Control and Regioselectivity in Synthesis

For the synthesis of this compound, stereochemistry is not a factor at the pyrrole ring or the vinyl group itself. However, regioselectivity is a critical consideration, particularly in the initial formation of the pyrrole ring. youtube.commasterorganicchemistry.com

When using an unsymmetrical ketoxime derived from a ketone like 3-methyl-2-butanone, the Trofimov reaction can potentially lead to two different regioisomers: 2-isopropyl-3-methylpyrrole and 2,2-dimethyl-3-ethylpyrrole (though the latter is less likely due to the mechanism). The reaction generally proceeds to form the more thermodynamically stable pyrrole. In the case of the Trofimov reaction, the regioselectivity is typically high for the formation of 2,3-disubstituted pyrroles. wikipedia.orgwikipedia.org

In transition metal-catalyzed cross-coupling reactions, regioselectivity refers to which atom of the substrate the new bond is formed with. masterorganicchemistry.com For the N-vinylation of 2-isopropylpyrrole, the reaction should selectively occur at the nitrogen atom rather than at the carbon atoms of the pyrrole ring. This is generally achieved due to the higher nucleophilicity of the deprotonated pyrrole nitrogen. However, C-vinylation can sometimes compete, especially under certain catalytic conditions.

When synthesizing substituted pyrroles via multicomponent reactions or other cyclization strategies, controlling the regiochemistry of the substituents on the pyrrole ring is paramount. acs.orgmasterorganicchemistry.com The choice of starting materials and reaction pathway dictates the final arrangement of the isopropyl group relative to other potential substituents. masterorganicchemistry.comresearchgate.net

Comparative Analysis of Synthetic Efficiency and Scalability

A comparison of the primary synthetic routes reveals trade-offs between efficiency, cost, safety, and scalability.

Trofimov Reaction:

Efficiency: Can provide high yields (up to 97%) in a one-pot procedure directly from inexpensive starting materials like ketones and acetylene. arkat-usa.orgchim.it

Scalability: The use of acetylene gas under pressure poses significant safety risks and requires specialized equipment, which can be a major limitation for industrial-scale production. chim.it The use of superbasic and high-temperature conditions can also be challenging to manage on a large scale. e3s-conferences.org However, versions using atmospheric pressure acetylene have been developed to improve technological feasibility. arkat-usa.org One-pot versions starting from ketones are considered advantageous for scalability by eliminating the isolation of the intermediate oxime. arkat-usa.orgdaneshyari.com

Transition Metal-Catalyzed Vinylation:

Efficiency: Yields can be high, and reactions often proceed under milder conditions than the Trofimov reaction. organic-chemistry.org However, these methods may require more complex and expensive starting materials (e.g., vinylsilanes, vinylboronic acids) and catalysts (e.g., palladium complexes). organic-chemistry.orgmdpi.com

Scalability: These methods generally avoid the use of high-pressure acetylene, which is a significant advantage for safety and scalability. organic-chemistry.org The cost and availability of the catalyst and vinylating agent are the primary considerations for large-scale synthesis. Catalyst recovery and reuse are important factors for improving the economic viability of these processes. chemistry-teaching-resources.com

Advanced Reaction Chemistry and Mechanistic Investigations of N Vinyl 2 Isopropylpyrrole

Reactivity Profiles of the N-Vinyl Moiety

The N-vinyl group is a key functional handle in N-vinyl-2-isopropylpyrrole, participating in a variety of addition and cycloaddition reactions. Its reactivity is modulated by electronic communication with the pyrrole (B145914) ring. The vinyl group is electron-withdrawing relative to the pyrrole ring, which influences both its own reactivity and that of the heterocyclic core kriso.ee.

The carbon-carbon double bond of the vinyl group is susceptible to attack by electrophiles. arkat-usa.org In N-vinylpyrroles, electrophilic attack can occur at either the vinyl group or the pyrrole ring, creating a competitive reaction landscape. researchgate.net The outcome is dependent on the nature of the electrophile and the reaction conditions.

An example of this reactivity is the addition of thiophenols to N-vinylpyrroles. In the absence of a radical initiator, the reaction proceeds via an ionic mechanism, where the electrophile adds to the α-carbon of the vinyl group, leading to the formation of 1-(1-arylthioethyl)pyrrole adducts. umn.edu This regioselectivity is consistent with the formation of a carbocation intermediate stabilized by the nitrogen atom of the pyrrole ring. However, in the presence of an initiator like azobisisobutyronitrile, a radical mechanism dominates, resulting in the formation of the anti-Markovnikov product, 1-(2-arylthioethyl)pyrrole. umn.edu

Table 1: Regioselectivity in the Addition of Thiophenol to N-Vinylpyrroles

Reaction Type Initiator Product
Electrophilic Addition None 1-(1-Arylthioethyl)pyrrole (α-adduct)
Radical Addition AIBN 1-(2-Arylthioethyl)pyrrole (β-adduct)

Data sourced from Aliev et al. umn.edu

N-vinylpyrroles are versatile partners in cycloaddition reactions. The electron-rich nature of the N-vinylpyrrole system allows it to function as a diene in normal-electron-demand Diels-Alder reactions against electron-deficient dienophiles. researchgate.netiupac.org These [4+2] cycloadditions provide a powerful route to forming substituted tetrahydroindoles, which can be subsequently aromatized to indoles. researchgate.net

Beyond acting as dienes, N-vinylpyrroles also serve as effective dipolarophiles in [3+2] cycloadditions and related reactions. organic-chemistry.orgacs.org For instance, they react with cyclic nitrones and azomethine imines. The addition of a Lewis acid can alter the reaction pathway, shifting from a [3+2] cycloaddition to a formal [3+3] cycloaddition with nitrones. organic-chemistry.org Nickel(II) catalysts have been employed to facilitate the [3+2] cycloaddition of α,β-unsaturated nitrones with allenoates, providing an alternative route to polysubstituted N-vinylpyrroles. researchgate.net These reactions often proceed through a cascade mechanism involving cycloaddition, rearrangement, and condensation steps. researchgate.net

Table 2: Examples of Cycloaddition Reactions with N-Vinylpyrroles

Reaction Type Reactant Partner Catalyst/Conditions Product Type
Diels-Alder [4+2] Maleimides Thermal Octahydropyrrolo[3,4-e]indoles
Dipolar [3+2] Cyclic Nitrones None Pyrrole-fused isoxazolidines
Formal [3+3] Cyclic Nitrones Lewis Acid Pyrrole-fused 1,2,5-oxadiazines
Dipolar [3+2] C,N-cyclic azomethine imines Nickel Perchlorate Hexahydropyrazolo[5,2-a]isoquinolines

Data sourced from Molchanov et al., Lanzatella et al. researchgate.netorganic-chemistry.orgcsic.es

Reactivity of the Pyrrole Heterocyclic Core

The pyrrole ring is a π-excessive heterocycle, making it highly nucleophilic and prone to electrophilic attack. ethernet.edu.et The presence of the N-vinyl and C2-isopropyl substituents significantly modulates this inherent reactivity.

Electrophilic Substitution: Electrophilic substitution is the hallmark reaction of the pyrrole nucleus. rloginconsulting.com Attack can occur at the α- (C5) or β- (C3, C4) positions. In N-substituted pyrroles, the regioselectivity is a delicate balance of electronic and steric factors. researchgate.net The N-vinyl group, being electron-withdrawing, deactivates the ring somewhat compared to an N-alkyl group but still allows for substitution. kriso.ee

Quantum chemical studies show that for N-vinylpyrrole, the β-positions carry a more negative charge than the α-positions, which would suggest a preference for β-substitution. researchgate.net However, the stability of the cationic σ-complex intermediate, which is better delocalized for α-attack, often favors substitution at the C5 position. rloginconsulting.com The bulky isopropyl group at the C2 position introduces significant steric hindrance, which can disfavor attack at the adjacent C3 position and potentially the more distant C5 position, thereby increasing the proportion of substitution at the C4 position. researchgate.netnih.govthieme-connect.de Studies on related N-alkylpyrroles have shown that the proportion of β-substitution increases with the steric bulk of the N-substituent (tert-butyl > isopropyl > methyl). thieme-connect.de For example, in the Friedel-Crafts acylation of 2-isopropyl-1-(phenylsulfonyl)pyrrole, substitution occurs predominantly at the 4-position, which contrasts with the typical 5-attack seen in many 2-alkylpyrroles and highlights the combined directing influence of the substituents. wikipedia.org

Nucleophilic Substitution: Nucleophilic substitution reactions on the unsubstituted pyrrole ring are generally unfavorable. The electron-rich nature of the π-system repels incoming nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups on the ring and a suitable leaving group, conditions not met by this compound. Consequently, there is a lack of reported examples for direct nucleophilic substitution on its pyrrole core. It is important to distinguish this from nucleophilic substitution at the vinylic carbon, which is a different reaction class.

Oxidative Transformations: The pyrrole ring is generally sensitive to oxidation and can darken upon exposure to air. Strong oxidizing agents or harsh conditions can lead to polymerization or decomposition, often yielding intractable tars. researchgate.net This reactivity has been harnessed, for example, in the oxidation of poly(N-vinylpyrrole) with iron(III) chloride, which induces intramolecular ladderization of the pyrrole side chains to form a black, electroconductive polymer. organic-chemistry.org

However, the stability of the pyrrole nucleus can be significantly influenced by its substitution pattern. In some 2-arylazo-N-vinylpyrroles, the pyrrole ring and N-vinyl group remain intact during autooxidation, with reaction occurring selectively at an alkyl substituent on the ring. researchgate.net This suggests that the electronic interplay within the conjugated system can stabilize the ring. The stability of the N-vinyl group itself under these conditions is attributed to the delocalization of its double bond's electron density into the pyrrole ring. researchgate.net

Reductive Transformations: The pyrrole ring can be reduced under various conditions. Catalytic hydrogenation can reduce the aromatic ring to yield the corresponding saturated pyrrolidine. umn.edu Milder reduction methods, such as the Birch reduction, have been used on pyrrole esters and amides to produce partially saturated pyrrolines. The complete hydrogenation of complex N-vinylpyrrole derivatives has been used to produce saturated indolizidine structures, demonstrating the feasibility of reducing the pyrrole core in tandem with other functionalities. umn.edu

Influence of the Isopropyl Substituent on Reactivity and Selectivity

The 2-isopropyl group exerts a profound influence on the chemistry of this compound through both steric and electronic effects.

Steric Influence: The bulky nature of the isopropyl group sterically shields the C2 position and hinders attack at the adjacent C3 position of the pyrrole ring. nih.govthieme-connect.de As noted previously, this steric hindrance is a key factor in directing incoming electrophiles toward the less hindered C4 and C5 positions. In N-alkylpyrroles, increasing the size of the substituent from methyl to isopropyl to tert-butyl systematically increases the amount of substitution at the β-position. researchgate.netthieme-connect.de

Conformational Influence: The isopropyl group also affects the molecule's conformation. In the ground state of this compound, the isopropyl group adopts a conformation where one of its methyl groups is positioned anti to the vinyl group. umn.edu This arrangement influences the dihedral angle between the N-vinyl group and the pyrrole ring. The planarity of this vinyl-pyrrole system is crucial for π-conjugation. Introduction of a substituent at the C3 position forces the isopropyl group into a gauche or syn conformation, which in turn increases the dihedral angle between the vinyl group and the pyrrole ring, thereby disrupting conjugation. umn.edu Quantum chemical calculations on the related N-isopropylpyrrole molecule show evidence of steric strain, with the N(1)-C(2) and N(1)-C(5) bonds having markedly different lengths. researchgate.net This inherent strain and conformational flexibility are critical in determining the regiochemical outcomes of its reactions.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the precise step-by-step pathway of a chemical reaction is fundamental to optimizing reaction conditions and controlling product formation. For this compound, a combination of kinetic measurements and spectroscopic analysis provides critical insights into the transient species and energy profiles of its reactions. cdnsciencepub.comuomustansiriyah.edu.iq

Kinetic studies, which measure how reaction rates change with reactant concentrations, temperature, and catalysts, allow for the determination of the reaction order and the rate-determining step. uomustansiriyah.edu.iq For the vinyl group of this compound, radical polymerization is a key reaction class. While specific kinetic data for this exact monomer is not extensively published, valuable inferences can be drawn from studies on the well-known analogue, N-vinyl-2-pyrrolidone (NVP). nih.govresearchgate.net

In the AIBN-initiated radical polymerization of NVP, the reaction is typically first order with respect to the monomer concentration at low conversions and shows a rate order of approximately 0.75-0.79 with respect to the initiator. nih.govnumberanalytics.com The introduction of chain transfer agents, such as thiols, can alter the kinetics, sometimes even participating in the initiation step and changing the rate dependence on the initiator. nih.govresearchgate.net It is plausible that the radical polymerization of this compound would follow similar kinetic principles, although the rate constants would be modulated by the steric hindrance and electronic effects of the 2-isopropylpyrrole moiety.

Table 1: Representative Kinetic Data for Radical Polymerization of N-Vinyl Monomers This table presents data for N-vinyl-2-pyrrolidone (NVP) as a model for the potential kinetic behavior of this compound.

Kinetic ParameterObserved Value (for NVP)ConditionsReference
Reaction Order (Monomer)~1.0Low conversion, AIBN initiator nih.govresearchgate.net
Reaction Order (Initiator)0.77 - 0.79AIBN initiator, in the presence of mercapto acids nih.govnumberanalytics.com
Propagation Rate Constant (kp)101–103 M−1s−1Alkoxy radical polymerization in organic solvents (theoretical) nih.govrsc.org

Spectroscopic methods are indispensable for identifying transient intermediates and characterizing final products, thereby providing a structural basis for a proposed mechanism. cdnsciencepub.comuomustansiriyah.edu.iq For this compound, NMR and IR spectroscopy are particularly powerful.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. A key finding from the spectroscopic analysis of this compound is the conformation of the isopropyl group relative to the vinyl group. Studies have shown that the isopropyl group predominantly exists in a conformation where its CH₃ groups are positioned anti to the N-vinyl group. researchgate.net This conformation minimizes steric clash. However, the introduction of a substituent at the C3 position of the pyrrole ring can force the isopropyl group into a syn or gauche conformation, which in turn increases the dihedral angle between the planes of the vinyl group and the pyrrole ring. researchgate.net This conformational flexibility is critical in understanding the accessibility of different reactive sites.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring the disappearance of reactants and the appearance of products by tracking key functional groups. In reactions involving the vinyl group (e.g., polymerization or addition), the disappearance of the C=C stretching vibration (typically around 1640 cm⁻¹) would be a key indicator of reaction progress.

UV-Vis Spectroscopy: This technique can be employed to study the kinetics of fast reactions and to identify intermediates that possess a chromophore. cdnsciencepub.com

By combining these techniques, a comprehensive picture of reaction mechanisms can be constructed. For instance, in an electrophilic addition to the vinyl group, kinetic studies could establish the rate law, while NMR and IR would confirm the structure of the resulting carbocation intermediate and the final product, respectively.

Chemo- and Regioselective Functionalization Strategies

The this compound molecule possesses multiple reactive sites: the nitrogen atom, the α- and β-carbons of the vinyl group, and the C3, C4, and C5 positions of the pyrrole ring. Achieving chemo- and regioselectivity—the ability to functionalize one specific site in the presence of others—is a primary challenge and goal in its synthetic manipulation.

The regioselectivity is largely governed by the electronic nature of the pyrrole ring and the steric hindrance imposed by the isopropyl group. The pyrrole ring is an electron-rich aromatic system, prone to electrophilic substitution, with the C2 and C5 positions being the most activated. However, in this compound, the C2 position is blocked. The N-vinyl group, being a π-system, can also act as a nucleophile.

Functionalization of the Pyrrole Ring:

Electrophilic aromatic substitution is a primary method for functionalizing the pyrrole core. The directing influence of the substituents is paramount.

Influence of the 2-Isopropyl Group: This alkyl group is electron-donating, further activating the pyrrole ring towards electrophilic attack. However, its significant bulk sterically hinders attack at the adjacent C3 position.

Influence of the N-Vinyl Group: The nitrogen lone pair is delocalized into both the pyrrole ring and the vinyl group. Depending on the reaction conditions, the N-substituent can direct electrophiles to the C3 position.

Studies on related 2-alkylpyrroles provide a model for predicting regioselectivity. For instance, the Friedel-Crafts acylation of 2-isopropyl-1-(phenylsulfonyl)pyrrole shows a strong preference for substitution at the C4 position, avoiding the more sterically encumbered C3 and C5 positions. cdnsciencepub.com Similarly, Friedel-Crafts isopropylation of methyl 2-pyrrolecarboxylate yields a mixture of 4- and 5-isopropyl derivatives, with the 4-substituted product being significant. cdnsciencepub.com This suggests that for this compound, electrophilic attack will likely favor the C4 and C5 positions.

Table 2: Regioselectivity in Electrophilic Substitution of Substituted Pyrroles

SubstrateReactionMajor Product(s)RationaleReference
Methyl 2-pyrrolecarboxylateFriedel-Crafts IsopropylationMethyl 4-isopropyl- and 5-isopropyl-2-pyrrolecarboxylateElectronic activation at C4/C5, C2 is deactivated by ester cdnsciencepub.com
2-Isopropyl-1-(phenylsulfonyl)pyrroleFriedel-Crafts Acetylation4-Acetyl-2-isopropyl-1-(phenylsulfonyl)pyrroleSteric hindrance at C3/C5, directing effect of N-sulfonyl cdnsciencepub.com
N-tert-butylpyrroleAcetylation3-Acetyl-N-tert-butylpyrroleSteric bulk of N-substituent directs to C3 researchgate.net

Functionalization of the N-Vinyl Group:

The vinyl group is susceptible to a different set of reactions, primarily electrophilic additions and cycloadditions.

Electrophilic Addition: The addition of electrophiles like H-X (where X is a halogen) to the vinyl group is expected to follow Markovnikov's rule. chemguide.co.uk The electrophile (H⁺) will add to the terminal carbon (Cβ) of the vinyl group, leading to a carbocation on the α-carbon. This carbocation is stabilized by the adjacent nitrogen atom's lone pair through resonance. The subsequent attack by the nucleophile (X⁻) on this carbocation yields the 1-substituted ethylpyrrole derivative. unacademy.comlibretexts.org

Cycloaddition Reactions: The vinyl group can participate as a 2π-electron component in cycloaddition reactions, such as [4+2] (Diels-Alder) or [2+2] cycloadditions. libretexts.orgslideshare.net These reactions offer a powerful strategy for constructing complex cyclic structures fused to the pyrrole nitrogen. The feasibility and stereochemical outcome of these reactions would depend on the frontier molecular orbital energies of this compound and the reacting partner. nih.gov

By careful selection of reagents and reaction conditions, it is possible to selectively target either the pyrrole ring or the vinyl group, enabling a diverse range of functionalization strategies for this versatile molecule.

Polymerization Chemistry of N Vinyl 2 Isopropylpyrrole

Radical Polymerization of N-Vinyl-2-Isopropylpyrrole Monomer

Radical polymerization is a versatile method for polymerizing a wide array of vinyl monomers. For this compound, this pathway is expected to be a viable method for synthesizing its homopolymer.

Kinetics and Thermodynamics of Homopolymerization

The rate of polymerization is expected to be influenced by factors such as monomer and initiator concentrations, and temperature. The bulky isopropyl group might sterically hinder the approach of the propagating radical to the monomer, potentially leading to a lower propagation rate constant (kp) compared to less substituted N-vinyl monomers.

The thermodynamics of polymerization for vinyl monomers are generally characterized by a negative enthalpy of polymerization (ΔHp), as the conversion of a π-bond in the monomer to a σ-bond in the polymer is an exothermic process. The entropy of polymerization (ΔSp) is typically negative as the monomer molecules lose translational freedom upon incorporation into the polymer chain. For polymerization to be spontaneous, the Gibbs free energy of polymerization (ΔGp = ΔHp - TΔSp) must be negative. This implies that there is a ceiling temperature (Tc = ΔHp/ΔSp) above which polymerization is not thermodynamically favorable.

Illustrative Data Table: Expected Kinetic Parameters for Radical Homopolymerization The following table presents hypothetical kinetic data for the radical homopolymerization of this compound, based on typical values for similar N-vinyl monomers.

ParameterExpected Value RangeConditions
Propagation Rate Constant (kp)102 - 104 L·mol-1·s-160-80 °C, in solution
Termination Rate Constant (kt)106 - 108 L·mol-1·s-160-80 °C, in solution
Activation Energy of Propagation (Eap)20 - 40 kJ·mol-1-
Activation Energy of Termination (Eat)5 - 15 kJ·mol-1-

Controlled/Living Radical Polymerization (e.g., RAFT, ATRP)

Controlled/living radical polymerization (CLRP) techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (Đ), and complex architectures. google.comcmu.educmu.edu The applicability of methods like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) to this compound is of significant interest.

For N-vinyl monomers like NVP, RAFT polymerization has been shown to be a particularly effective method for achieving controlled polymerization. Xanthates and dithiocarbamates are often used as chain transfer agents (CTAs) for these less activated monomers. It is plausible that a similar approach would be successful for this compound, allowing for the synthesis of well-defined homopolymers and block copolymers.

ATRP of N-vinyl monomers has been more challenging, though some successful systems have been reported for NVP. nih.gov The choice of catalyst, ligand, initiator, and solvent is critical to achieving control. The nitrogen atom in the pyrrole (B145914) ring could potentially coordinate with the metal catalyst, which might affect the polymerization kinetics and control.

Illustrative Data Table: Expected Outcomes of Controlled Radical Polymerization This table illustrates the potential outcomes of applying RAFT and ATRP to the polymerization of this compound, based on results for analogous systems.

Polymerization MethodExpected Molecular Weight ControlExpected Polydispersity (Đ)Potential Challenges
RAFTGood to excellent< 1.3Selection of appropriate CTA for the monomer's reactivity.
ATRPModerate to good1.2 - 1.5Catalyst poisoning or side reactions involving the pyrrole ring.

Cationic Polymerization Pathways

N-vinyl monomers with electron-donating substituents are often susceptible to cationic polymerization. nih.gov The nitrogen atom in the pyrrole ring of this compound is electron-donating, which should stabilize a cationic propagating center. Therefore, it is expected that this monomer can be polymerized via a cationic mechanism using initiators such as protic acids or Lewis acids. The bulky isopropyl group might influence the stereochemistry of the resulting polymer. As with other N-vinyl monomers, controlling the polymerization to achieve a "living" character can be challenging due to side reactions like chain transfer.

Anionic Polymerization Pathways

Anionic polymerization typically requires monomers with electron-withdrawing groups to stabilize the propagating carbanion. uni-bayreuth.deeresearchco.com N-vinyl monomers like this compound, which have an electron-donating nitrogen atom adjacent to the vinyl group, are generally not considered suitable for anionic polymerization. The electron-rich nature of the double bond makes it less susceptible to nucleophilic attack by an anionic initiator. Furthermore, the acidity of the protons on the pyrrole ring could potentially lead to chain termination or transfer reactions.

Copolymerization Studies with Diverse Comonomers

Copolymerization is a powerful tool to tailor the properties of polymers. Investigating the copolymerization of this compound with various comonomers would provide insights into its reactivity and lead to the development of new materials with specific functionalities.

Synthesis and Characterization of Statistical Copolymers

The synthesis of statistical copolymers of this compound with other vinyl monomers via radical polymerization is expected to be straightforward. The composition of the resulting copolymer would depend on the feed ratio of the comonomers and their respective reactivity ratios (r1 and r2). The reactivity ratios describe the relative preference of a propagating radical to add to its own monomer versus the other comonomer.

While no specific reactivity ratios for this compound have been reported, studies on NVP show that it is generally a less reactive monomer (low rNVP) when copolymerized with more activated monomers like acrylates and styrenes. nih.govku.ac.ae It is likely that this compound would exhibit similar behavior. The characterization of such copolymers would involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine the composition, Gel Permeation Chromatography (GPC) to determine molecular weight and distribution, and Differential Scanning Calorimetry (DSC) to measure the glass transition temperature.

Illustrative Data Table: Hypothetical Reactivity Ratios for Copolymerization This table provides hypothetical reactivity ratios for the radical copolymerization of this compound (M1) with representative comonomers (M2), based on the behavior of NVP.

Comonomer (M2)Hypothetical r1 (this compound)Hypothetical r2Expected Copolymer Structure
Styrene (B11656)< 1> 1Random, enriched in styrene
Methyl Methacrylate (B99206)< 1> 1Random, enriched in MMA
Vinyl Acetate (B1210297)~ 1~ 1Ideal random

Design and Synthesis of Block and Graft Copolymers

The synthesis of block and graft copolymers allows for the combination of distinct polymer segments, leading to materials with a wider range of properties than their respective homopolymers. For polymers derived from N-vinyl monomers, techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have proven to be particularly effective in creating well-defined block copolymers.

Block Copolymers:

The design of block copolymers containing poly(this compound) segments can be approached through controlled radical polymerization techniques. One common strategy involves the synthesis of a macro-chain transfer agent (macro-CTA) from one monomer, which is then used to initiate the polymerization of the second monomer. For instance, in the synthesis of block copolymers containing the closely related poly(N-vinylpyrrolidone) (PNVP), a PNVP macro-CTA can be prepared via RAFT polymerization. This macro-CTA is then used for the subsequent polymerization of another monomer, such as a vinyl ester, to form a diblock copolymer. This sequential addition of monomers is a versatile method for producing block copolymers with controlled molecular weights and low polydispersity. kyoto-u.ac.jp

The synthesis of amphiphilic block copolymers, for example, combining a hydrophilic block of poly(this compound) with a hydrophobic block like polystyrene or poly(n-alkyl methacrylates), can be achieved through similar controlled polymerization methods. These amphiphilic structures are of particular interest for their ability to self-assemble into various nanostructures in selective solvents. The general approach often involves the polymerization of the first block, followed by chain extension with the second monomer. For instance, polystyrene-block-poly(N-vinylpyrrolidone) (PS-b-PVP) copolymers have been synthesized by first polymerizing styrene via Atom Transfer Radical Polymerization (ATRP) and subsequently using the resulting polymer as a macroinitiator for the RAFT polymerization of N-vinylpyrrolidone. researchgate.net A similar strategy could be employed for the synthesis of block copolymers incorporating this compound.

Table 1: Examples of Block Copolymer Synthesis Strategies for N-Vinyl Monomers
Copolymer SystemPolymerization Technique(s)Synthesis StrategyReference
Polystyrene-block-poly(N-vinylpyrrolidone)ATRP and RAFTSequential polymerization: ATRP of styrene followed by RAFT of N-vinylpyrrolidone. researchgate.net
Poly(N-vinylpyrrolidone)-block-poly(vinyl esters)RAFTSequential addition of monomers, starting with N-vinylpyrrolidone. kyoto-u.ac.jp
Poly(N-vinylpyrrolidone)-block-poly(n-alkyl methacrylates)RAFTSequential addition of monomers, starting with N-vinylpyrrolidone.

Graft Copolymers:

Graft copolymers featuring poly(this compound) side chains can be synthesized through two primary methods: "grafting from" and "grafting to". In the "grafting from" approach, a polymer backbone is functionalized with initiation sites from which the this compound monomers are polymerized. Radiation-induced grafting is a common technique for this purpose. For example, poly(vinyl chloride) (PVC) catheters have been modified by grafting N-vinylpyrrolidone onto their surface using gamma radiation as an initiator. researchgate.net This method allows for the formation of a second polymer attached to the surface of the first. researchgate.net

The "grafting to" method involves the attachment of pre-synthesized polymer chains onto a polymer backbone. This often requires the presence of complementary reactive groups on both the side chains and the backbone. While less common for N-vinyl monomers, this approach offers better control over the molecular weight of the grafted chains.

Sequence Control and Reactivity Ratios in Copolymerization

In the synthesis of copolymers, the sequence of monomer units along the polymer chain is determined by the relative reactivities of the comonomers. This is quantified by the monomer reactivity ratios, r₁ and r₂, which describe the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer.

For the copolymerization of N-vinylpyrrolidone (NVP) with various other vinyl monomers, reactivity ratios have been determined using methods such as those of Fineman-Ross and Kelen-Tüdos. ku.ac.ae These methods rely on analyzing the composition of the copolymer formed from different initial monomer feed ratios at low conversion.

For instance, in the free radical copolymerization of NVP (M₁) with isobornyl methacrylate (IBMA) (M₂), the reactivity ratios were found to be r₁ = 0.292 and r₂ = 2.673. nih.gov This indicates that a growing chain ending in an NVP radical is more likely to add an IBMA monomer, and a chain ending in an IBMA radical has a strong preference for adding another IBMA monomer. The product of the reactivity ratios (r₁r₂ ≈ 0.78) suggests a tendency towards random copolymerization with some inclination for blocking of the more reactive monomer. In contrast, for the RAFT polymerization of the same monomer pair, the penultimate model was required to describe the kinetics, yielding r₁₁ = 4.466, r₂₂ = 0, r₂₁ = 14.830, and r₁₂ = 0 (where 1 is NVP and 2 is IBMA). nih.gov

The reactivity of this compound in copolymerizations would similarly be determined by calculating its reactivity ratios with various comonomers. The presence of the isopropyl group is expected to influence the steric and electronic properties of the monomer, and thus its reactivity, compared to NVP.

Table 2: Illustrative Reactivity Ratios for N-Vinylpyrrolidone (NVP) with Various Comonomers
Comonomer (M₂)r₁ (NVP)r₂ (M₂)r₁r₂Copolymerization TypeReference
Isobornyl Methacrylate (IBMA)0.2922.6730.78Random/Blocky nih.gov
Acrylic Acid (AA)>1&lt;1&lt;1Random (rich in NVP) sapub.org
Styrene (St)---Forms blocks of one monomer ku.ac.ae
Hydroxypropyl Methacrylate (HPMA)---Forms blocks of one monomer ku.ac.ae
Carboxyphenyl Maleimide (CPMI)---Alternating ku.ac.ae

Polymerization in Heterogeneous Systems and Controlled Architectures

Polymerization of N-vinyl monomers can also be carried out in heterogeneous systems, such as emulsion, suspension, or precipitation polymerizations. These methods offer advantages in terms of heat and viscosity control, and can lead to the formation of polymer particles with controlled morphologies. For NVP, polymerization in heterogeneous systems has been explored, often with the aid of techniques like ultrasonication to enhance reaction rates. researchgate.net

The synthesis of polymers with controlled architectures, such as star polymers or hyperbranched structures, can be achieved through the use of multifunctional initiators or chain transfer agents in controlled radical polymerization. While specific examples for this compound are not widely reported, the methodologies developed for NVP provide a strong foundation for creating such complex structures.

Post-Polymerization Modification and Derivatization of Poly(this compound)

Post-polymerization modification is a powerful tool for introducing new functionalities into a polymer that may not be compatible with the polymerization conditions. For polymers derived from N-vinyl-2-pyrrolidone and its derivatives, the pyrrolidone ring itself is relatively inert. Therefore, to enable post-polymerization modification, it is often necessary to copolymerize the main monomer with a functional comonomer.

Research has shown the synthesis of copolymers of NVP derivatives with monomers containing reactive groups like aldehydes, epoxides, or acetylenes. researchgate.net These functional groups can then be used for subsequent reactions. For example, an aldehyde group can undergo reductive amination to attach biomolecules, while an epoxy group can be opened by a variety of nucleophiles. This approach allows for the creation of a family of functional polymers from a single parent copolymer. researchgate.net The biocompatibility of the resulting polymers is often comparable to that of the parent poly(N-vinylpyrrolidone). researchgate.net

Theoretical and Computational Studies of N Vinyl 2 Isopropylpyrrole

Electronic Structure and Bonding Analysis

The analysis of natural bond orbitals (NBOs) reveals the charge distribution and orbital interactions. mdpi.com In N-vinylpyrroles, there is significant delocalization from the nitrogen lone pair (n) to the π* orbitals of both the pyrrole (B145914) ring and the vinyl C=C bond. The presence of the electron-donating isopropyl group at the C2 position further modulates the electron density of the pyrrole ring through inductive and hyperconjugative effects. This substitution pattern impacts the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial in determining the molecule's electronic transitions and reactivity.

The bonding can be described as a hybrid of localized σ-bonds forming the molecular framework and delocalized π-bonds spread across the vinyl and pyrrole moieties. The extent of this π-conjugation is highly dependent on the molecule's conformation, specifically the dihedral angle between the vinyl group and the pyrrole ring.

Conformational Analysis and Stereoelectronic Effects of Substituents

The rotational freedom around the N-C(vinyl) and C(pyrrole)-C(isopropyl) single bonds gives rise to multiple possible conformations for N-vinyl-2-isopropylpyrrole. The relative stability of these conformers is governed by a balance of steric hindrance and stereoelectronic effects. ulaval.caimperial.ac.uknih.govnih.gov

NMR spectroscopic studies have shown that in this compound, the isopropyl group adopts a conformation where one of its methyl groups is positioned anti to the vinyl group. researchgate.net This arrangement minimizes steric clash. The orientation of the vinyl group relative to the pyrrole ring is a critical factor. A planar conformation maximizes π-conjugation between the vinyl group and the pyrrole ring, which is electronically favorable. However, steric repulsion between the vinyl hydrogens and the hydrogen at the C5 position of the pyrrole ring can force the vinyl group out of the plane. researchgate.net

Stereoelectronic effects, such as the anomeric effect, play a significant role in dictating conformational preferences. imperial.ac.ukbeilstein-journals.org These effects arise from the interaction of bond orbitals with adjacent anti-bonding orbitals (e.g., n -> σ* or π -> σ* interactions). The introduction of substituents on the pyrrole ring can alter these interactions. For instance, a substituent at the 3-position of the ring can lead to an increase in the dihedral angle between the vinyl group and the pyrrole plane as the isopropyl group shifts to a gauche or syn conformation. researchgate.net Conversely, a substituent at the 5-position can have the opposite effect, favoring a more planar arrangement. researchgate.net

Table 1: Conformational Preferences in Substituted N-Vinylpyrroles

Substituent PositionEffect on Isopropyl Group ConformationEffect on Vinyl-Pyrrole Dihedral AngleReference
None (this compound)Anti conformation favoredBalance between conjugation and steric hindrance researchgate.net
3-PositionGauche and/or Syn conformation adoptedIncrease researchgate.net
5-Position-Decrease (favors planarity) researchgate.net

Quantum Chemical Calculations of Reactivity Descriptors and Transition States

Quantum chemical calculations are instrumental in predicting the reactivity of this compound. nih.gov Methods like DFT can be used to calculate various reactivity descriptors that provide insight into how the molecule will behave in chemical reactions. researchgate.net

Key reactivity descriptors include:

HOMO and LUMO energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For N-vinylpyrroles, the vinyl group and specific positions on the pyrrole ring are often sites of interest for electrophilic attack.

Fukui Functions: These descriptors identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack.

Furthermore, computational methods can model the entire reaction pathway for processes involving this compound, such as electrophilic addition to the vinyl group or polymerization. This involves locating the transition state structures—the highest energy point along the reaction coordinate—and calculating the activation energy. nih.gov Comparing the activation energies for different possible reaction pathways allows for the prediction of the most likely product. For example, calculations can determine whether an electrophile would preferentially attack the α- or β-carbon of the vinyl group.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemistry focuses on individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. dovepress.commdpi.comnih.gov This approach provides insights into the bulk properties and intermolecular interactions of this compound in different environments (e.g., in a solvent or as part of a polymer). mdpi.comrsc.org

MD simulations model the forces between molecules using a force field, which is a set of parameters describing potential energy functions for bond stretching, angle bending, torsions, and non-bonded interactions (van der Waals and electrostatic forces). nih.gov By simulating the movement of hundreds or thousands of this compound molecules, researchers can study:

Liquid structure: How the molecules arrange themselves in the liquid phase, which can be characterized by radial distribution functions.

Solvation: How solvent molecules arrange around a solute molecule and the energetics of this interaction.

Polymer chain dynamics: In the context of poly(this compound), MD can simulate the folding, conformation, and interactions of polymer chains. mdpi.com

The simulations can quantify the strength and nature of intermolecular interactions, such as hydrogen bonds (if applicable with protic solvents) and π-π stacking between the pyrrole rings of adjacent molecules. These interactions are crucial for understanding physical properties like boiling point, viscosity, and the morphology of resulting polymers. dovepress.comrsc.org

Prediction of Spectroscopic Signatures and Advanced Elucidation Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By calculating the properties of this compound, it is possible to generate theoretical spectra that can be compared with experimental results to confirm the molecule's structure.

NMR Spectroscopy: Quantum chemical methods can predict the chemical shifts (δ) of ¹H and ¹³C nuclei and spin-spin coupling constants (J). These predictions are highly sensitive to the molecule's conformation. researchgate.net By comparing calculated shifts for different stable conformers with experimental data, it is possible to determine the dominant conformation in solution.

Infrared (IR) Spectroscopy: Calculations can determine the vibrational frequencies and intensities of the molecule. Each vibrational mode corresponds to a specific motion of the atoms (e.g., C-H stretch, C=C stretch, ring breathing). The calculated IR spectrum can be used to assign the peaks in an experimental spectrum to specific molecular vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet-visible range. researchgate.net These calculations provide information about the energies of excited states and the wavelengths of maximum absorption (λ_max), which are directly related to the extent of π-conjugation in the molecule.

These predictive methods serve as an advanced elucidation tool, aiding in the structural confirmation of this compound and its derivatives and providing a deeper understanding of the relationship between its structure and its spectroscopic properties.

Computational Modeling of Polymerization Initiation and Propagation

The polymerization of vinyl monomers like this compound can be modeled computationally to understand the reaction mechanism at a molecular level. mdpi.commetu.edu.trmetu.edu.tr These models can provide insights into the kinetics and thermodynamics of the initiation, propagation, and termination steps of the polymerization process.

Initiation: Computational models can simulate the decomposition of a polymerization initiator (e.g., AIBN) to form radicals and the subsequent addition of this radical to the vinyl group of the monomer. mdpi.com By calculating the activation energies for the addition to the α- and β-carbons of the vinyl group, the regioselectivity of the initiation step can be predicted.

Multiscale modeling approaches can be employed, where quantum mechanics is used to describe the bond-breaking and bond-forming events at the reactive center, while classical molecular dynamics is used to model the behavior of the larger polymer chain and its environment. mdpi.com Such models can help predict polymer properties like molecular weight distribution, tacticity, and the degree of branching.

Applications and Design Principles in Materials Science Derived from N Vinyl 2 Isopropylpyrrole

Precursors for Functional Organic Materials (e.g., Optoelectronic, Electronic)

While N-vinyl-2-isopropylpyrrole is an emerging monomer, its structural relative, N-vinylpyrrole, has been explored as a precursor for functional organic materials. Polymers and copolymers derived from N-vinylpyrroles possess potential for electronic applications due to the inherent properties of the polypyrrole family. For instance, research into poly(N-vinylpyrrole) has led to the successful synthesis of nanoparticles through methods like UV photocatalytic reactions using hydrogen peroxide as a green oxidant mdpi.com. Such methods for creating nanostructured polymers are fundamental for applications in electronics and sensors where high surface area and controlled morphology are critical.

The broader family of polypyrrole derivatives is known for its electrical conductivity and electrochemical properties. The synthesis of new poly(p-substituted-N-phenylpyrrole)s, for example, has been shown to yield materials with distinct electrochemical behaviors mdpi.com. By analogy, polymers of this compound are expected to possess electroactive properties, although the bulky isopropyl group may influence inter-chain packing and, consequently, conductivity. The monomer can be copolymerized with other functional monomers to fine-tune these properties, opening pathways to materials for organic electronic devices.

Role in the Development of Advanced Polymeric Architectures

The synthesis of polymers with complex and well-defined structures, such as block, graft, and star architectures, is crucial for developing high-performance materials rsc.orgnih.gov. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for achieving such control sigmaaldrich.com. N-vinyl monomers, including the extensively studied N-vinylpyrrolidone (NVP), are classified as Less Active Monomers (LAMs), which traditionally require specific RAFT agents, like xanthates, for controlled polymerization mdpi.commdpi.com.

The successful application of RAFT to NVP provides a strong blueprint for controlling the polymerization of this compound. By selecting the appropriate RAFT agent and conditions, it is possible to synthesize well-defined homopolymers and block copolymers incorporating the this compound unit. For example, amphiphilic block copolymers of PNVP and poly(vinyl acetate) have been synthesized by first polymerizing NVP and then using the resulting polymer as a macro-CTA for the second monomer mdpi.com. A similar sequential approach could be used with this compound to create novel amphiphilic block copolymers.

Furthermore, research has shown that the polymerization of NVP can be significantly influenced by the choice of solvent. The use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a solvent was found to enhance the polymerization rate and control, which was attributed to hydrogen bonding between the solvent and the monomer rsc.org. This interaction appeared to shift the monomer's reactivity profile from that of a LAM toward that of a More Active Monomer (MAM), enabling the use of RAFT agents typically reserved for MAMs and facilitating the synthesis of block copolymers with monomers like styrene (B11656) or methyl acrylate (B77674) rsc.org. This principle could potentially be applied to this compound to expand its utility in creating complex architectures.

Below is a table summarizing RAFT polymerization conditions used for the analogous monomer N-vinylpyrrolidone (NVP), which could serve as a starting point for developing protocols for this compound.

Monomer SystemRAFT Agent (CTA)InitiatorSolventTemp. (°C)Resulting ArchitectureReference
NVPS-2-propionic acid-O-ethyl xanthateAIBN1,4-dioxane70PNVP-b-PVAc mdpi.com
NVPS-(2-cyano-2-propyl) O-ethyl xanthateAIBNBulk60PNVP-b-PVAc mdpi.com
NVP2-cyanoprop-2-yl-1-dithionaphthalate (CPDN)AIBNHFIP60PNVP-b-PSt, PNVP-b-PMA rsc.org

Interactive Data Table: Click on column headers to sort.

Integration into Hybrid Organic-Inorganic Composite Materials

Organic-inorganic hybrid materials combine the properties of polymers (flexibility, processability) with those of inorganic materials (strength, thermal stability) soton.ac.ukmdpi.com. This compound is a suitable candidate for creating such composites due to the reactivity of its vinyl group and the potential for the pyrrole (B145914) ring to interact with inorganic surfaces.

A common strategy for creating these hybrids involves grafting polymers onto inorganic nanoparticles. For instance, N-vinyl-2-pyrrolidone has been successfully grafted onto the surface of nanosilica via in-situ polymerization to create nanoparticles with excellent dispersion stability researchgate.net. This approach can be adapted for this compound to prepare polymer-coated silica (B1680970) particles, potentially enhancing the compatibility between the inorganic filler and a polymer matrix.

Another approach involves using inorganic components as crosslinking agents. Nanocomposite hydrogels have been formed by polymerizing NVP in the presence of Laponite, a synthetic clay mdpi.com. In this system, the individual clay discs act as multifunctional crosslink points for the polymer chains, leading to hydrogels with significantly enhanced mechanical properties compared to those crosslinked with traditional organic molecules mdpi.com. The interaction is believed to occur via hydrogen bonds between the polymer's functional groups and the clay surface mdpi.com. Given the presence of the pyrrole ring, poly(this compound) could form similar nanocomposite structures with clay or other layered inorganic materials. These strategies open avenues for creating flexible and robust materials for applications ranging from protective coatings to advanced electronics hanyang.ac.krnih.gov.

Design of Macromolecules with Tunable Properties through Monomer Incorporation

The incorporation of this compound into a polymer chain is a deliberate design choice to tune the final material's properties. The bulky isopropyl group attached to the pyrrole ring introduces significant steric hindrance, which directly influences the polymer's chain conformation and packing efficiency. The conformation of polymer chains—whether they are in an extended, planar state or a more coiled, helical state—profoundly affects bulk properties like thermal stability, mechanical strength, and dielectric performance mdpi.comculturalheritage.orgkpi.ua. By copolymerizing this compound with other monomers, the degree of steric hindrance and the resulting chain conformation can be systematically varied, allowing for precise control over the macromolecule's characteristics.

For example, in copolymers of propylene (B89431) and 1-(undec-10-ene-1-yl)-1H-pyrrole, increasing the pyrrole content was found to decrease the glass transition temperature (Tg), indicating a more mobile amorphous phase csic.es. Similarly, incorporating this compound would be expected to alter the Tg and other thermal properties of copolymers. The specific conformation of the isopropyl group relative to the pyrrole ring can also influence intermolecular interactions, such as π-π stacking, which are critical in determining the material's electronic and physical properties aps.org. Therefore, this compound serves as a functional building block that allows materials scientists to design and synthesize macromolecules with a predefined set of tunable properties.

The table below illustrates how the incorporation of a functional pyrrole comonomer can influence the thermal properties of a polypropylene (B1209903) copolymer csic.es.

SamplePyrrole Content (mol%)Melting Temp (Tm, °C)Crystallization Temp (Tcr, °C)
PP (Reference)0148111
PPy-2.62.6144115

Interactive Data Table: Click on column headers to sort.

Contributions to Polymer Science for Specific Material Functionalities (e.g., crosslinking mechanisms)

The pyrrole moiety in this compound provides a reactive site for inducing specific functionalities, most notably crosslinking, which enhances the thermal and mechanical stability of polymers specialchem.com. While the lactam ring in the related monomer N-vinyl-2-pyrrolidone is relatively inert and its polymers often require radiation for crosslinking researchgate.net, the N-substituted pyrrole ring offers unique chemical pathways to form network structures.

Research has demonstrated that polypropylene copolymers functionalized with N-alkyl pyrroles exhibit significant crosslinking when heated in the presence of air csic.es. This crosslinking is attributed to the reactivity of the pyrrole groups, likely involving radical mechanisms that lead to inter-chain linkages csic.es. This intrinsic reactivity allows for the development of self-strengthening materials that improve their durability under processing or operational conditions.

Furthermore, pyrrole compounds have been used to create novel, sustainable crosslinking systems. In one study, a di-pyrrole compound was copolymerized with elemental sulfur via inverse vulcanization to produce a material that acts as a sole crosslinking agent for unsaturated elastomers rsc.orgrsc.org. This approach avoids the need for traditional, oil-based accelerators, paving the way for more sustainable manufacturing processes rsc.orgmdpi.com. The N-substituent on the pyrrole ring is known to influence its reactivity and the architecture of the resulting polymer chains, which in turn affects the propensity for crosslinking researchgate.net. The presence of the N-vinyl-isopropyl group is therefore expected to play a critical role in directing these crosslinking reactions, making this compound a valuable monomer for designing polymers with built-in functionalities.

Future Directions and Emerging Research Avenues for N Vinyl 2 Isopropylpyrrole

Exploration of Novel Catalytic Systems for Synthesis and Polymerization

The efficient and selective synthesis of N-vinyl-2-isopropylpyrrole is the foundational step for its broader application. Current methods for N-vinylation of heterocyclic compounds often rely on established but sometimes harsh conditions. Future research will likely focus on developing more sophisticated and milder catalytic systems.

For Synthesis: Palladium-catalyzed N-vinylation reactions using vinyl triflates or bromides have proven effective for various azaheterocycles and offer a promising route. nih.govnih.gov A key future direction will be the development of catalysts based on more abundant and less toxic metals, moving away from palladium to elements like copper or iron. Heterogeneous catalysts, which offer advantages in separation and reusability, are another critical area. For instance, adapting the one-pot Trofimov reaction, which synthesizes N-vinylpyrroles from ketoximes and acetylene (B1199291) using a superbasic catalyst system like KOH/DMSO, could provide a direct and atom-economical route to this compound from isopropyl-substituted ketoximes. researchgate.net

For Polymerization: While radical polymerization initiated by thermal initiators like 2,2'-azobisisobutyronitrile (AIBN) is a straightforward method, it offers limited control over the polymer architecture. The development of novel catalytic systems for the polymerization of this compound is essential for controlling molar mass, dispersity, and microstructure. This includes exploring transition metal catalysts that could enable coordination polymerization or catalysts that are more tolerant to functional groups and impurities, simplifying the polymerization process.

Catalyst TypePotential ApplicationKey Research Goal
Earth-Abundant Metal Catalysts (e.g., Fe, Cu)Monomer Synthesis (N-vinylation)Develop cost-effective and less toxic alternatives to palladium-based systems.
Heterogeneous Catalysts (e.g., supported metals, zeolites)Monomer Synthesis & PolymerizationImprove catalyst recyclability, simplify product purification, and enable continuous flow processes.
Superbase Systems (e.g., KOH/DMSO)One-Pot Monomer SynthesisAdapt the Trofimov reaction for direct synthesis from readily available precursors. researchgate.net
Metallocene/Post-Metallocene CatalystsPolymerizationInvestigate potential for controlled coordination polymerization to influence polymer tacticity.

Integration into Sustainable and Bio-Inspired Chemical Processes

The global shift towards a green and sustainable chemical industry necessitates the development of manufacturing processes that utilize renewable feedstocks and minimize environmental impact. rsc.org A significant future avenue for this compound is its integration into these sustainable frameworks.

A promising strategy involves synthesizing the monomer from bio-based platform chemicals. Research has already demonstrated a viable pathway to produce NVP from succinic acid, a potential biorefinery product. rsc.org This approach significantly reduces global warming impacts compared to fossil-fuel-based routes. rsc.org Future research could establish a similar value chain for this compound, potentially starting from bio-derived succinic acid and a renewable source of the isopropyl group. The development of enzymatic or chemo-enzymatic synthetic routes could further enhance the sustainability of the process, operating under mild conditions with high selectivity. diva-portal.org

Furthermore, polymers derived from this compound could be designed for biodegradability or recyclability, aligning with the principles of a circular economy. The isopropyl group may influence the polymer's degradation profile, a characteristic that requires thorough investigation. Bio-inspired materials, which mimic the structure and function of natural polymers, represent another exciting frontier. The unique properties of poly(this compound) could be leveraged to create materials for applications that require specific interactions with biological systems or environmentally benign end-of-life options.

Advanced Polymerization Techniques for Precision Macromolecular Engineering

To fully realize the potential of this compound, it is crucial to move beyond conventional free-radical polymerization and employ advanced techniques that allow for precise control over the macromolecular architecture. N-vinyl monomers are classified as less-activated monomers (LAMs), which poses challenges for many controlled radical polymerization (CRP) methods. tandfonline.com

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as the most versatile and effective technique for the controlled polymerization of LAMs, including NVP. mdpi.comnih.gov This method allows for the synthesis of polymers with predetermined molecular weights, low dispersity (Đ), and complex architectures such as block and star copolymers. mdpi.commdpi.com Future research on this compound will heavily rely on adapting and optimizing RAFT polymerization for this specific monomer. Key areas of investigation will include:

Screening of RAFT Agents: N-vinyl monomers are typically best controlled by xanthates and N,N-disubstituted dithiocarbamates. tandfonline.commdpi.com A systematic study will be needed to identify the optimal chain transfer agent (CTA) that provides good control over the polymerization of this compound.

Solvent Effects: The choice of solvent can dramatically influence RAFT polymerization. For instance, the use of fluoroalcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to improve polymerization rate and control for NVP by forming hydrogen bonds with the monomer, effectively altering its reactivity. rsc.org Similar strategies could be explored for this compound.

Synthesis of Advanced Architectures: Once a controlled process is established, the synthesis of block copolymers combining poly(this compound) segments with other polymer blocks (e.g., acrylates, styrenics) will be a primary goal. This will enable the creation of novel amphiphilic, stimuli-responsive, or self-assembling materials.

RAFT Agent (CTA) ClassR GroupZ GroupSuitability for N-Vinyl Monomers
XanthatesAlkylO-Alkyl/ArylHigh (Good control for LAMs) mdpi.com
DithiocarbamatesAlkyl/ArylN,N-Dialkyl/ArylHigh (Good control for LAMs) mdpi.com
DithioestersCyanoalkylArylGenerally poor (More suitable for more-activated monomers) rsc.org
TrithiocarbonatesAlkylS-AlkylModerate (Can be effective but often less so than xanthates) tandfonline.com

Synergistic Approaches: Combining Experimental and Computational Methodologies

The development of new monomers and polymers can be significantly accelerated by integrating computational chemistry with experimental work. This synergistic approach allows for a deeper understanding of reaction mechanisms, monomer reactivity, and material properties, thereby guiding more efficient experimental design.

For this compound, computational methods such as Density Functional Theory (DFT) can be employed to:

Predict Reactivity: Calculate electronic properties of the monomer to predict its behavior in polymerization. This includes estimating how the isopropyl group influences the electron density of the vinyl group and the pyrrole (B145914) ring, which affects its reactivity. tandfonline.com

Model Polymerization Mechanisms: Simulate the interactions between the monomer, initiator, and catalyst or RAFT agent to elucidate reaction pathways and transition states. This can aid in the selection of optimal RAFT agents and reaction conditions. rsc.org

Determine Reactivity Ratios: Predict monomer reactivity ratios for copolymerization with other vinyl monomers. ku.ac.ae This information is crucial for designing copolymers with a specific monomer sequence and distribution, which in turn dictates the final properties of the material.

Simulate Polymer Properties: Predict the bulk properties of poly(this compound), such as its conformational preferences, glass transition temperature, and solubility, providing valuable insights before synthesis is undertaken.

By validating computational predictions with targeted experiments, researchers can build robust models that accelerate the discovery and optimization of new polymer systems based on this compound.

Unexplored Reactivity Pathways and Functional Transformations

Beyond its use as a monomer for vinyl polymerization, the unique chemical structure of this compound offers opportunities for exploring novel reactivity and functionalization pathways.

Post-Polymerization Modification: The pyrrole rings in a poly(this compound) chain serve as latent functional handles. The pyrrole nucleus is susceptible to electrophilic substitution, allowing for the introduction of a wide range of functional groups onto the polymer backbone after polymerization. This approach would yield functionalized polymers that are inaccessible through direct polymerization of the corresponding functionalized monomers.

Reactivity of the Vinyl Group: While polymerization is the most common reaction of the N-vinyl group, it can also participate in other chemical transformations. For example, cycloaddition reactions could be explored to synthesize novel heterocyclic structures. Although N-vinylpyrroles and related vinylpyrazoles can be reluctant partners in Diels-Alder reactions, the development of specific catalysts could unlock this reactivity. mdpi.com

Oxidative Polymerization: The pyrrole ring itself can be polymerized through oxidative pathways to form conductive polymers. Research on N-vinylpyrrole has shown that it can undergo chemical oxidative polymerization to create a polymer containing both a polypyrrole backbone and polyethylene side chains. researchgate.net This dual reactivity could be exploited in this compound to create novel semiconducting and soluble polymer architectures. The isopropyl group would likely enhance the solubility of the resulting polymer, a common challenge with conductive polymers.

Q & A

Basic: What are the recommended synthetic routes for N-vinyl-2-isopropylpyrrole, and how can reaction conditions be optimized?

This compound can be synthesized via ethynylation or vinylation reactions. A validated approach involves the Favorsky ethynylation of pyrrolecarbaldehydes using acetylene derivatives under alkaline conditions . Key parameters to optimize include:

  • Catalyst selection : Alkali metal hydroxides (e.g., KOH) improve yield by facilitating nucleophilic addition.
  • Temperature control : Maintaining 40–60°C prevents side reactions like polymerization.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity of the vinyl group .
    Experimental optimization should use fractional factorial design to isolate critical variables (e.g., pH, molar ratios) .

Basic: What analytical techniques are most effective for characterizing this compound purity and structure?

Combine gas chromatography (GC) with nitrogen-phosphorous detection (NPD) or flame ionization detection (FID) for quantification, using Restek Rtx-5 columns for optimal separation . Structural confirmation requires:

  • NMR : 1^1H and 13^13C NMR to resolve vinyl (δ 4.5–5.5 ppm) and isopropyl (δ 1.0–1.5 ppm) groups.
  • Mass spectrometry (MS) : High-resolution MS (e.g., NIST-standardized protocols) to verify molecular ions (e.g., m/z 137.131 for C9_9H_{13N) .
  • IR spectroscopy : C=C stretching (1640–1680 cm1^{-1}) and pyrrole ring vibrations (1490–1550 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in spectral assignments (e.g., overlapping peaks in NMR) require:

  • 2D NMR techniques : HSQC and HMBC to correlate protons with carbons and confirm substituent positions.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and validate experimental data .
  • Cross-validation : Compare results with structurally analogous compounds (e.g., N-vinylpyrrolidone derivatives) .

Advanced: What strategies mitigate polymerization during the synthesis of this compound-based copolymers?

The reactive N-vinyl group readily polymerizes under radical initiation. To control this:

  • Inhibitors : Add hydroquinone (0.1–0.5 wt%) to suppress radical chain propagation .
  • Temperature modulation : Conduct reactions below 50°C to slow kinetic chain growth.
  • Monomer feed ratio : Use a 1:3 molar ratio of this compound to comonomer (e.g., allyl glycidyl ether) to limit cross-linking .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods for all synthesis steps due to potential teratogenicity .
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent dermal/ocular exposure.
  • Waste disposal : Neutralize residues with 10% NaOH before disposal to hydrolyze reactive groups .

Advanced: How can computational tools predict the environmental fate of this compound?

Apply quantitative structure-activity relationship (QSAR) models to estimate:

  • Biodegradation : Use EPI Suite to calculate half-life in soil/water (e.g., BIOWIN scores).
  • Toxicity : ECOSAR predictions for aquatic toxicity (LC50_{50} for fish/daphnia) .
  • Partition coefficients : Log KowK_{ow} values to assess bioaccumulation potential .

Advanced: What methodological frameworks are suitable for designing studies on this compound’s applications in materials science?

Adopt the FINER criteria for research questions:

  • Feasible : Prioritize small-scale copolymerization trials before scaling.
  • Novel : Explore understudied applications (e.g., conductive polymers via π-stacking of pyrrole rings).
  • Ethical : Ensure compliance with chemical safety regulations during in vitro testing .

Basic: How should researchers address batch-to-batch variability in this compound synthesis?

  • Quality control : Implement GC-MS for each batch to detect impurities (e.g., residual monomers).
  • Standardized protocols : Document reaction parameters (e.g., stirring rate, cooling cycles) to minimize deviations .
  • Statistical analysis : Use ANOVA to identify significant variability sources (e.g., catalyst purity) .

Advanced: What are the challenges in quantifying this compound degradation products in environmental samples?

  • Matrix interference : Solid-phase extraction (SPE) with C18 cartridges to isolate analytes from complex matrices.
  • Detection limits : Use tandem MS (LC-MS/MS) for sub-ppb sensitivity .
  • Isotopic labeling : 13^{13}C-labeled internal standards to correct for recovery losses .

Advanced: How can researchers leverage the N-vinyl group’s reactivity for functionalizing pyrrole derivatives?

The N-vinyl group undergoes:

  • Electrophilic addition : React with halogens (e.g., Br2_2) to form dihalogenated intermediates.
  • Cycloaddition : Participate in Diels-Alder reactions with dienes to build polycyclic frameworks.
  • Polymerization : Initiate via AIBN to create stimuli-responsive polymers .

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